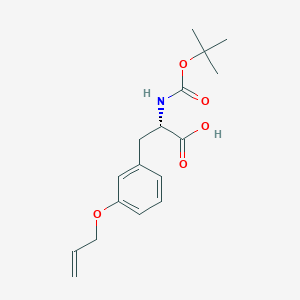

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

The compound’s interaction with its targets could involve the formation of hydrogen bonds or other types of non-covalent interactions. The presence of the tert-butoxycarbonyl (Boc) group could influence the compound’s interaction with its targets by altering its conformation or its affinity for certain proteins .

Biochemical Pathways

Tyrosine is a precursor for the synthesis of several important biochemicals, including the neurotransmitters dopamine and norepinephrine . Therefore, compounds containing a tyrosine moiety could potentially affect these pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the Boc group can be influenced by the pH of the environment .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide-based drugs and as a building block for more complex molecules. Its structural features allow it to serve as a versatile intermediate in the development of therapeutic agents.

Peptide Synthesis

One significant application of (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is in the synthesis of peptides that can act as enzyme inhibitors or receptor agonists. The presence of the allyloxy group enhances the lipophilicity and bioavailability of peptide derivatives, making them suitable candidates for drug development.

Bioconjugation Technologies

Bioconjugation involves the attachment of biomolecules to synthetic compounds to improve their efficacy and specificity. This compound plays a crucial role in this area due to its ability to form stable conjugates.

Case Studies

- Dual-drug Candidates for Type 2 Diabetes

-

Peptide Conjugates for Targeted Therapy

- A study demonstrated the successful conjugation of this compound with various peptides, resulting in enhanced specificity towards cancer cells. The conjugates exhibited improved therapeutic indices in vivo compared to their non-conjugated counterparts, highlighting their potential for targeted cancer therapies .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection for further functionalization.

Typical Conditions :

- Acid Treatment : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

- Reaction Time : 1–4 hours.

- Outcome : Generates the free amine, (S)-3-(3-(allyloxy)phenyl)-2-aminopropanoic acid, which can participate in peptide coupling or metal-catalyzed reactions.

Mechanism :

Boc protected amine+H+→tert Butyl cation+CO2+Free amine

Applications :

Modification of the Allyloxy Group

The allyloxy group offers versatile reactivity for further derivatization:

a. Oxidation to Epoxide

- Reagents : m-CPBA (meta-chloroperbenzoic acid) in DCM.

- Conditions : 0°C to RT, 2–6 hours.

- Product : Epoxide derivatives, useful for crosslinking or as electrophiles in ring-opening reactions.

b. Cross-Metathesis

- Catalyst : Grubbs 2nd generation.

- Partners : Terminal alkenes (e.g., styrene derivatives).

- Application : Generates conjugated dienes for bioconjugation or polymer synthesis.

c. Thiol-Ene Click Chemistry

- Reagents : Thiols (e.g., cysteine residues) under UV light or radical initiators.

- Product : Thioether linkages, enabling site-specific protein or polymer modifications .

Peptide Coupling Reactions

The carboxylic acid moiety participates in standard amide bond formation:

Reagents :

- Activation : HOBt/DIC, EDCI, or DCC.

- Nucleophiles : Amines (e.g., resin-bound peptides in solid-phase synthesis).

Example Application :

- Synthesis of PROTACs (Proteolysis-Targeting Chimeras) by conjugating the compound to E3 ligase ligands .

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to similar compounds:

Stability Under Reaction Conditions

- Boc Group Stability : Stable in bases (pH < 10) but hydrolyzes under strong acids (e.g., HCl/dioxane).

- Allyloxy Group : Resists nucleophilic substitution but susceptible to ozonolysis or radical reactions.

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUDAJPBFQTRL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592358 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175919-93-3 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.